Galactitol hexaacetate
Overview
Description
Galactitol hexaacetate is a derivative of galactitol, a sugar alcohol that is the reduction product of galactose this compound is formed by the acetylation of galactitol, resulting in a compound with six acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Galactitol hexaacetate can be synthesized through the acetylation of galactitol. The process typically involves reacting galactitol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups on the galactitol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Galactitol hexaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions, regenerating galactitol.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Galactitol.
Oxidation: Various oxidized derivatives of galactitol.
Substitution: Derivatives with different functional groups replacing the acetate groups.
Scientific Research Applications
Galactitol hexaacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of metabolic disorders such as galactosemia.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of galactitol hexaacetate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release galactitol, which then participates in metabolic processes. The acetate groups may also influence the compound’s solubility and reactivity, affecting its interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
Galactitol: The parent compound, a sugar alcohol with hydroxyl groups instead of acetate groups.
Lactitol: Another sugar alcohol derived from lactose, used as a low-calorie sweetener.
Sorbitol: A sugar alcohol similar to galactitol, commonly used in food and pharmaceutical industries.
Uniqueness: Galactitol hexaacetate is unique due to its multiple acetate groups, which confer distinct chemical properties and reactivity compared to its parent compound and other sugar alcohols. These properties make it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2,3,4,5,6-pentaacetyloxyhexyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVBTKVPPOFGAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968159 | |
Record name | 1,2,3,4,5,6-Hexa-O-acetylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7208-47-1, 5346-77-0, 642-00-2 | |
Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007208471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucitol, hexaacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Galactitol, hexaacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1673 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Mannitol, hexaacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,4,5,6-Hexa-O-acetylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexa-O-acetyl-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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